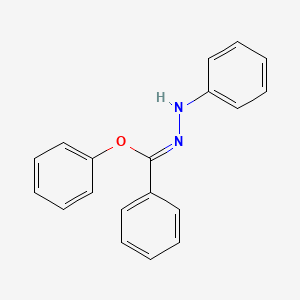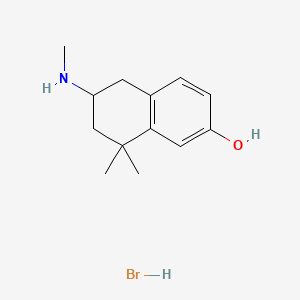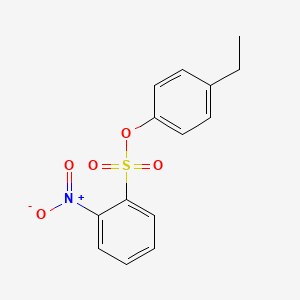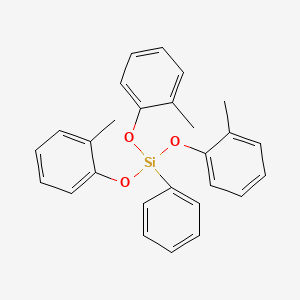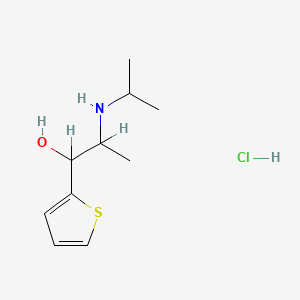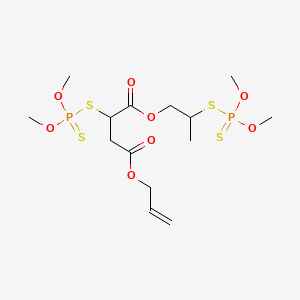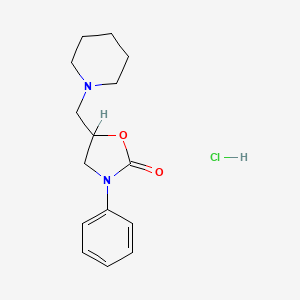
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride typically involves the reaction of phenyl isocyanate with piperidine and an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride apart is its unique chemical structure, which may confer distinct biological activities and therapeutic potential compared to other oxazolidinones.
Properties
CAS No. |
27125-08-2 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
3-phenyl-5-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15-17(13-7-3-1-4-8-13)12-14(19-15)11-16-9-5-2-6-10-16;/h1,3-4,7-8,14H,2,5-6,9-12H2;1H |
InChI Key |
ZARFCCCWZLLARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


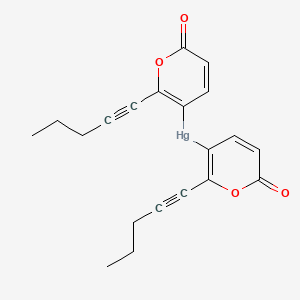
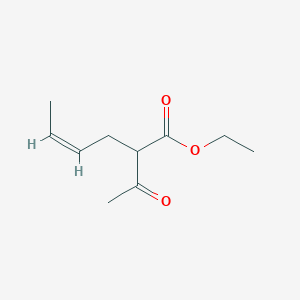
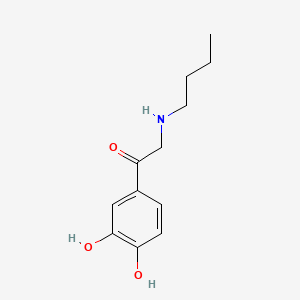
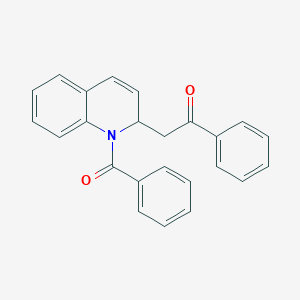
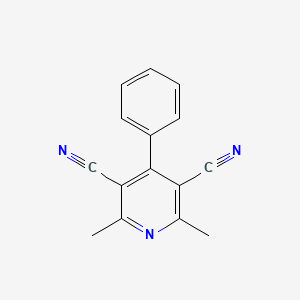
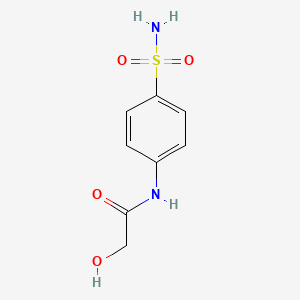
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

